5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRIHCPCZVEMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with ethyl bromide and phenyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anti-inflammatory, and anticancer activities.
Biology: The compound is studied for its potential to modulate biological pathways and enzyme activities.
Industry: It is used in the synthesis of dyes, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Position : The ethyl group at position 5 in the target compound may enhance hydrophobic interactions in receptor binding compared to methyl (e.g., 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine) .
- Halogen vs. Amine : Chlorine at position 2 (2-Chloro-5-methyl-4-phenylthiazole) reduces pharmacological activity compared to the amine group, which is critical for receptor binding .
- Hydrochloride Salts : Both the target compound and 4-methyl-1,3-thiazol-2-amine HCl exhibit improved aqueous solubility due to the hydrochloride counterion .
Pharmacological Activity
- CRF1 Receptor Antagonism : The target compound shares structural motifs with SSR125543A, a potent CRF1 antagonist featuring a 1,3-thiazol-2-amine core. However, SSR125543A’s additional cyclopropyl and fluoro-methyl groups confer higher selectivity and potency .
- Biological Specificity : Simpler analogs like 4-methyl-1,3-thiazol-2-amine HCl lack the aromatic and alkyl substituents necessary for CNS receptor targeting, limiting their therapeutic relevance .
Physicochemical Properties
- Stability : Hydrochloride salts generally exhibit better thermal stability than free bases, a trait shared across the compared compounds .
Biological Activity
5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and detailed research findings.
This compound is characterized by its thiazole ring structure, which is known for contributing to various biological activities. The compound has the molecular formula and a molecular weight of approximately 271.75 g/mol .
The biological activity of this compound is primarily attributed to its role as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are critical in the central nervous system (CNS) and are involved in numerous physiological processes, including cognition, learning, and neuroprotection .
Interaction with Nicotinic Receptors
Research indicates that this compound enhances the activity of agonists at nAChRs, specifically the alpha-7 subtype, which plays a role in neuroprotection and cognitive functions. The modulation of these receptors can influence various pathways associated with inflammation, pain regulation, and tumor necrosis factor alpha (TNF-α) control, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases and cancer .
Anticonvulsant Activity
Studies have demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to this compound have shown effective results in animal models with median effective doses lower than existing treatments like ethosuximide .
Antitumor Effects
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance its anticancer potency. For example, certain derivatives have exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against human glioblastoma and melanoma cell lines .
Case Studies
| Study | Findings | Cell Lines/Models |
|---|---|---|
| Sayed et al. (2020) | Evaluated thiazole derivatives for anticancer activity; some showed promising efficacy against HCT-116 and HepG2 cells | HCT-116, HepG2 |
| Research on nAChR modulation | Demonstrated enhanced neuroprotective effects via nAChR activation | In vitro models |
| Anticonvulsant study | Compounds showed significant anticonvulsant action with low effective doses | MES and scPTZ models |
Neuroprotective Effects
The neuroprotective potential of this compound has been assessed through various assays. One study reported that it could reduce oxidative stress-induced damage in neuronal cell lines by modulating inflammatory cytokines such as IL-1β and TNF-α .
Q & A
Q. What are the standard synthetic routes for preparing 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursor thiazole intermediates followed by hydrochlorination. For example, Lawesson’s reagent is often used to facilitate thiazole ring formation in related compounds, and oxidative chlorination may be applied to stabilize the amine group as a hydrochloride salt . Key parameters include solvent choice (e.g., acetic acid for cyclization), temperature control (reflux conditions), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC, and purity is confirmed using NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Essential methods include:
- 1H/13C NMR : To confirm the presence of ethyl, phenyl, and thiazole protons/carbons.
- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- HPLC : To assess purity (>95% is typical for research-grade material).
- X-ray crystallography (if single crystals are obtainable): For definitive structural elucidation, as demonstrated for analogous thiazole derivatives .
Q. How is the compound screened for preliminary biological activity in academic research?
Initial screening often involves in vitro assays:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays across cancer cell lines (e.g., NCI-60 panel), with IC50 values calculated .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory to validate results.
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential binding modes with targets like kinases or DNA. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error synthesis. For example, modifying the phenyl or ethyl groups via in silico SAR studies can prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data across different studies?
Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:
- Meta-analysis : Compare datasets using standardized metrics (e.g., logP, IC50 normalized to cell viability).
- Dose-response validation : Repeat assays under controlled conditions (e.g., hypoxia vs. normoxia).
- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target engagement .
Q. How can reaction engineering principles optimize the scalability of synthesis while maintaining yield?
Advanced approaches include:
- Continuous-flow reactors : To enhance mixing and heat transfer during cyclization.
- Membrane separation technologies : For efficient purification of intermediates (e.g., removing unreacted phenyl precursors).
- Process control systems : Real-time monitoring of pH and temperature to minimize byproducts . Kinetic studies (e.g., Arrhenius plots) guide parameter optimization for large-scale batches.
Q. What methodologies are employed to study the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic buffers, oxidative stress (H2O2), and UV light.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed thiazole rings).
- Plasma stability assays : Incubate with human/animal plasma and quantify remaining compound via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
